molecular formula C21H28N2O5S B5208919 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide

Cat. No. B5208919
M. Wt: 420.5 g/mol
InChI Key: KDHNUYQRHJHEPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide, often involves multi-step chemical processes. For example, a related compound, N-hydroxy-(R)-2-[[(4'-[11C]methoxyphenyl)sulfonyl]benzylamino]-3-methylbutanamide, was synthesized starting from amino acid (D)-valine, highlighting the complex synthesis routes for these types of compounds (Zheng et al., 2004). Another method involves acid-catalyzed reactions of phenols with N-(4,4-diethoxybutyl)sulfonamides to synthesize 2-aryl-1-sulfonylpyrrolidines, showcasing the diversity of synthetic strategies for sulfonamide derivatives (Smolobochkin et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide can be elucidated through various spectroscopic techniques. For instance, the structures of sulfonamide derivatives have been confirmed using 1H and 13C NMR spectroscopy, IR spectroscopy, and X-ray structural analysis, providing detailed insights into the molecular architecture of these compounds (Gazizov et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a range of chemical reactions, reflecting their versatile chemical properties. For example, the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides offers a novel approach to synthesizing 1-sulfonyl-2-arylpyrrolidines, demonstrating the reactivity of these compounds under acidic conditions (Gazizov et al., 2017). Additionally, metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides, using peroxides as the methyl resource, highlight the potential for carbon-carbon bond formation in the synthesis of complex sulfonamide structures (Tan et al., 2016).

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-4-23(5-2)29(25,26)18-13-14-20(27-3)19(16-18)22-21(24)12-9-15-28-17-10-7-6-8-11-17/h6-8,10-11,13-14,16H,4-5,9,12,15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHNUYQRHJHEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide

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